molecular formula C6H6N4 B026217 1H-pyrazolo[3,4-b]pyridin-3-amine CAS No. 6752-16-5

1H-pyrazolo[3,4-b]pyridin-3-amine

Cat. No.: B026217
CAS No.: 6752-16-5
M. Wt: 134.14 g/mol
InChI Key: LUAQTQAFUORQHV-UHFFFAOYSA-N
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Description

1H-Pyrazolo[3,4-b]pyridin-3-amine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The structure of this compound allows for two possible tautomeric forms: the 1H- and 2H-isomers . This compound has garnered significant interest due to its structural similarity to purine bases such as adenine and guanine, which are fundamental components of nucleic acids .

Mechanism of Action

Target of Action

It’s worth noting that these compounds have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine . This suggests that they might interact with biological targets in a similar manner as these purine bases.

Result of Action

Some related compounds have shown significant inhibitory activity , suggesting that 1H-pyrazolo[3,4-b]pyridin-3-amine might also have similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrazolo[3,4-b]pyridin-3-amine can be synthesized through various methods. One common approach involves the reaction of diphenylhydrazone with pyridine in the presence of iodine . Another method includes the treatment of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid . These reactions typically require controlled conditions such as specific temperatures and solvents to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrazolo[3,4-b]pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alkyl derivatives .

Scientific Research Applications

1H-Pyrazolo[3,4-b]pyridin-3-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

2H-pyrazolo[3,4-b]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c7-5-4-2-1-3-8-6(4)10-9-5/h1-3H,(H3,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUAQTQAFUORQHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2N=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30986904
Record name 2H-Pyrazolo[3,4-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30986904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6752-16-5
Record name 6752-16-5
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Record name 2H-Pyrazolo[3,4-b]pyridin-3-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-pyrazolo[3,4-b]pyridin-3-amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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